Electronic and Steric Differentiation by Regioisomer
The 2-sulfonyl (ortho) configuration of 1-(2-methylsulfonyl-4-nitrophenyl)piperazine creates a distinct electronic environment compared to its 3-sulfonyl (meta) regioisomer. The ortho positioning places the strong electron-withdrawing methylsulfonyl group adjacent to the piperazine nitrogen, exerting both inductive electron-withdrawal and steric influence on the piperazine ring conformation. The computed topological polar surface area (tPSA) for the target compound is 95.2 Ų, while the 3-sulfonyl regioisomer (CAS 1197193-08-0) has a tPSA of 101.0 Ų [1] . This 5.8 Ų difference in polar surface area reflects altered spatial presentation of hydrogen-bonding motifs, which directly influences target recognition and membrane permeability in cell-based assays.
Supports regioisomer-dependent SAR interpretation for permeability and target engagement
Computed tPSA; experimental validation recommended
| Evidence Dimension | Topological Polar Surface Area (tPSA) |
|---|---|
| Target Compound Data | 95.2 Ų |
| Comparator Or Baseline | 1-(3-Methylsulfonyl-4-nitrophenyl)piperazine (CAS 1197193-08-0): 101.0 Ų |
| Quantified Difference | Δ = 5.8 Ų (5.7% reduction for the 2-sulfonyl isomer) |
| Conditions | Computed via PubChem algorithm (Cactvs 3.4.6.11) |
Why This Matters
A 5.7% difference in tPSA between regioisomers can alter passive membrane permeability and oral bioavailability predictions, making the correct isomer essential for reliable SAR interpretation in lead optimization.
- [1] PubChem. 1-(2-Methylsulfonyl-4-nitrophenyl)piperazine (CID 26598137). Computed Properties. https://pubchem.ncbi.nlm.nih.gov/compound/26598137#section=Computed-Properties View Source
